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Compound of Interest

Compound Name: Sulfo-Cyanine7 alkyne

Cat. No.: B1193678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfo-Cyanine7 (Sulfo-

Cy7) alkyne, a near-infrared fluorescent dye, in flow cytometry applications. This document

details the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click

chemistry" for labeling biomolecules, provides step-by-step protocols for antibody conjugation

and cell labeling, and offers guidance on data acquisition and analysis.

Introduction to Sulfo-Cyanine7 Alkyne and Click
Chemistry
Sulfo-Cyanine7 is a bright and photostable near-infrared (NIR) dye with an excitation maximum

around 750 nm and an emission maximum at approximately 773 nm.[1] Its emission in the NIR

spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-

to-noise ratio in flow cytometry. The sulfonated form of the dye enhances its water solubility,

making it ideal for labeling biological molecules in aqueous environments.[1]

The alkyne functional group on Sulfo-Cy7 allows for its covalent attachment to azide-modified

biomolecules through the highly efficient and specific CuAAC click chemistry reaction. This

bioorthogonal reaction is rapid, high-yielding, and occurs under mild, biocompatible conditions,

making it an excellent choice for labeling sensitive biological samples.[2]
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Photophysical Properties of Sulfo-Cyanine7
Property Value Reference

Excitation Maximum (λex) ~750 nm [1]

Emission Maximum (λem) ~773 nm [1]

Stokes Shift ~23 nm [1]

Molar Extinction Coefficient > 200,000 cm⁻¹M⁻¹ [3]

Quantum Yield High [1]

Solubility Good in water, DMF, DMSO [4]

Recommended Reagent Concentrations for CuAAC
Labeling

Reagent
Stock
Concentration

Final
Concentration

Molar
Ratio/Equivalents

Azide-Modified

Antibody
1-5 mg/mL 1-10 µM 1 equivalent

Sulfo-Cyanine7

Alkyne
10 mM in DMSO 40-100 µM

4-10 equivalents to

antibody

Copper(II) Sulfate

(CuSO₄)
20 mM in water 100-500 µM

10-50 equivalents to

antibody

THPTA Ligand 50 mM in water 500-2500 µM
5 equivalents to

CuSO₄

Sodium Ascorbate
100 mM in water

(freshly prepared)
2.5-5 mM

25-50 equivalents to

CuSO₄
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This protocol describes the conjugation of Sulfo-Cyanine7 alkyne to an antibody that has

been previously modified to contain azide groups.

Materials:

Azide-modified antibody

Sulfo-Cyanine7 alkyne

Copper(II) Sulfate (CuSO₄)

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

Sodium Ascorbate

Anhydrous DMSO

Phosphate-Buffered Saline (PBS), pH 7.4

Size-exclusion chromatography column (e.g., Sephadex G-25)

Microcentrifuge tubes

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of Sulfo-Cyanine7 alkyne in anhydrous DMSO.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a 50 mM stock solution of THPTA ligand in water.

Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before

use.

Reaction Setup:
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In a microcentrifuge tube, dilute the azide-modified antibody to a final concentration of 1-5

mg/mL in PBS.

Add the Sulfo-Cyanine7 alkyne stock solution to the antibody solution to achieve a final

molar excess of 4-10 fold over the antibody. Mix gently.

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock

solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

Add the catalyst premix to the antibody-dye mixture.

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Gentle mixing can be applied.

Purification:

Purify the Sulfo-Cyanine7-labeled antibody from unreacted dye and catalyst components

using a size-exclusion chromatography column equilibrated with PBS.

Collect the fractions containing the labeled antibody.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~750 nm (for Sulfo-Cyanine7).

Protocol 2: Metabolic Labeling of Cells with Azido
Sugars and Staining with Sulfo-Cyanine7 Alkyne
This protocol enables the labeling of cell surface glycans for flow cytometry analysis.

Materials:

Cells of interest
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Cell culture medium

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

Sulfo-Cyanine7 alkyne

CuAAC catalyst reagents (as in Protocol 1)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

Procedure:

Metabolic Labeling:

Culture cells in their normal growth medium.

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar

into cell surface glycans.[5]

Cell Harvesting and Washing:

Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated

azido sugar.

Click Reaction (Cell Staining):

Resuspend the cells in Flow Cytometry Staining Buffer.

Prepare the click reaction cocktail containing Sulfo-Cyanine7 alkyne, CuSO₄, THPTA,

and sodium ascorbate at the recommended final concentrations (see table above).

Add the click reaction cocktail to the cell suspension.
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Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Final Preparation:

Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted reagents.

(Optional) If required, fix and/or permeabilize the cells using standard protocols.

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

for analysis.

Protocol 3: Flow Cytometry Analysis
Procedure:

Instrument Setup:

Set up the flow cytometer with the appropriate laser for excitation of Sulfo-Cyanine7 (e.g.,

633 nm, 640 nm, or a laser closer to 750 nm if available).

Use an appropriate emission filter for Sulfo-Cyanine7 detection (e.g., a bandpass filter

around 780 nm).

Compensation:

If performing multicolor flow cytometry, prepare single-stained compensation controls for

each fluorochrome, including Sulfo-Cyanine7, to correct for spectral overlap.

Data Acquisition:

Acquire data for your samples, ensuring to collect a sufficient number of events for

statistical analysis.

Include appropriate controls:

Unstained cells.

Cells labeled with an isotype control antibody conjugated to Sulfo-Cyanine7 (for

antibody staining).
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Cells not treated with the azido sugar but subjected to the click reaction (for metabolic

labeling).

Data Analysis:

Use flow cytometry analysis software to gate on the cell population of interest based on

forward and side scatter properties.

Analyze the fluorescence intensity of the Sulfo-Cyanine7 signal in the appropriate channel.

Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualization
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Caption: Workflow for Antibody Labeling and Flow Cytometry.
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Caption: Metabolic Labeling and Detection Workflow.
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Problem Possible Cause Suggested Solution

Low or no fluorescence signal Inefficient click reaction.

Ensure all catalyst components

are fresh, especially the

sodium ascorbate solution.

Degas the reaction buffer to

remove oxygen, which can

oxidize the Cu(I) catalyst.

Optimize the concentration of

the Sulfo-Cyanine7 alkyne.

Low incorporation of azido

sugar.

Increase the concentration of

the azido sugar or the

incubation time for metabolic

labeling. Ensure the chosen

azido sugar is appropriate for

the cell type.

Insufficient antibody labeling.

Optimize the dye-to-antibody

ratio during conjugation.

Ensure the antibody was

properly modified with azide

groups.

High background fluorescence
Non-specific binding of the

dye.

Ensure thorough washing

steps after the click reaction to

remove any unbound Sulfo-

Cyanine7 alkyne. Include a

blocking step with BSA or

serum in the staining buffer.

Cell death and

autofluorescence.

Use a viability dye to exclude

dead cells from the analysis.

Cell clumping High cell density.
Reduce the cell concentration

during staining and acquisition.

Presence of DNA from dead

cells.

Treat cells with DNase to

reduce clumping.
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High variability between

samples

Inconsistent reagent

preparation.

Prepare master mixes for the

click reaction cocktail and

other reagents to ensure

consistency across samples.

Pipetting errors.

Use calibrated pipettes and

ensure accurate pipetting of all

components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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